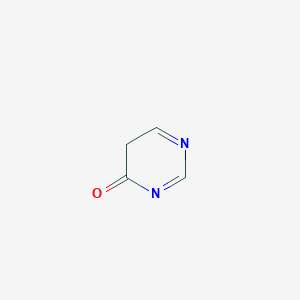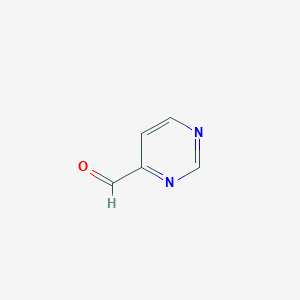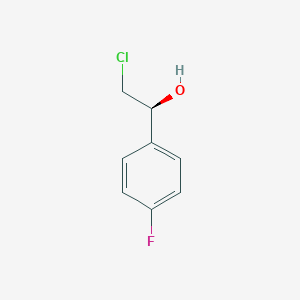
(S)-2-Chloro-1-(4-fluorophenyl)ethanol
Descripción general
Descripción
Biotransformation-mediated Synthesis
The biotransformation-mediated synthesis of chiral alcohols, such as (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a significant process in the pharmaceutical industry. This compound is a crucial intermediate for the production of PF-2341066, a potent inhibitor with clinical applications. The synthesis involves a four-step process that has been successfully used to manufacture the compound in enantiomerically pure form, highlighting its potential for large-scale production .
Enzymatic Process Development
In the context of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, an enzymatic process has been developed using a ketoreductase (KRED) from a KRED library. This process is particularly noteworthy for its high efficiency, achieving near-complete conversion to the chiral alcohol with exceptional enantiomeric excess (>99.9% ee). The process is environmentally friendly and has been optimized for high substrate concentration, resulting in a high space-time yield. This method not only simplifies the synthesis of related compounds but also reduces safety risks, making it a valuable addition to industrial practices .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, has been confirmed through optimized synthesis processes. The preparation of this compound from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under specific reaction conditions demonstrates the importance of technological parameters in achieving high yields. The structure confirmation is crucial for the development of pharmaceuticals and further chemical reactions .
Chemical Reactions Analysis
The synthesis of chiral alcohols often involves complex chemical reactions that require precise control over reaction conditions. For instance, the production of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol with an 88.5% yield underlines the importance of optimizing raw material ratios, reaction time, and temperature. These parameters are essential for achieving the desired product with high purity and yield .
Physical and Chemical Properties Analysis
While the abstracts provided do not delve into the physical and chemical properties of (S)-2-Chloro-1-(4-fluorophenyl)ethanol specifically, the synthesis and structural confirmation of similar compounds suggest that these properties are critical for their application in pharmaceutical synthesis. The high enantiomeric excess and yield reported in these studies indicate that the physical and chemical properties of these intermediates are conducive to their use in further chemical transformations and drug development .
Aplicaciones Científicas De Investigación
1. Application in Synthesis of Schiff Base Metal Complexes
- Summary of the Application: This compound has been used in the synthesis of Schiff base metal complexes, which have shown a diverse spectrum of biological and pharmaceutical activities .
- Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting Schiff base ligand was then used to synthesize Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes .
- Results or Outcomes: The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand . They were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
2. Application in Organic Synthesis
- Summary of the Application: This compound is used in organic synthesis, which involves the construction of organic compounds via chemical processes. It can serve as a building block in the synthesis of more complex organic molecules .
- Methods of Application: The specific methods of application can vary widely depending on the target molecule. Typically, it might involve reactions such as nucleophilic substitution or addition, elimination, or various types of rearrangements .
- Results or Outcomes: The outcomes can also vary widely, but the goal is typically to construct a target molecule with a specific structure and functionality .
3. Application in Pharmaceutical Industry
- Summary of the Application: This compound is used in the pharmaceutical industry, potentially as an intermediate in the synthesis of various pharmaceutical drugs .
- Methods of Application: The specific methods of application would depend on the particular drug being synthesized. It could involve various types of chemical reactions, such as condensation, reduction, oxidation, or various types of coupling reactions .
- Results or Outcomes: The outcome would be the synthesis of a pharmaceutical drug with specific therapeutic properties .
4. Application in Agrochemicals
- Summary of the Application: This compound can be used in the synthesis of agrochemicals, which are chemicals used in agriculture to enhance crop yield and protect crops from pests .
- Methods of Application: The specific methods of application would depend on the particular agrochemical being synthesized. It could involve various types of chemical reactions, such as condensation, reduction, oxidation, or various types of coupling reactions .
- Results or Outcomes: The outcome would be the synthesis of an agrochemical with specific properties, such as pest resistance or growth enhancement .
5. Application in Refrigerants
- Summary of the Application: This compound can be used in the synthesis of refrigerants, which are substances used in cooling systems and heat pumps .
- Methods of Application: The specific methods of application would depend on the particular refrigerant being synthesized. It could involve various types of chemical reactions, such as condensation, reduction, oxidation, or various types of coupling reactions .
- Results or Outcomes: The outcome would be the synthesis of a refrigerant with specific properties, such as a low boiling point and high heat capacity .
6. Application in Electronic Devices
- Summary of the Application: This compound can be used in the manufacture of electronic devices, potentially as a component of organic semiconductors or light-emitting diodes (LEDs) .
- Methods of Application: The specific methods of application would depend on the particular electronic device being manufactured. It could involve various types of chemical reactions, as well as physical processes such as deposition or etching .
- Results or Outcomes: The outcome would be the manufacture of an electronic device with specific properties, such as high efficiency or long lifespan .
Safety And Hazards
“(S)-2-Chloro-1-(4-fluorophenyl)ethanol” is classified under the Chemwatch Hazard Alert Code: 3 . It is advised to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . The compound is also classified as a dangerous substance with hazard statements including H302+H312+H332;H315;H318;H335 .
Propiedades
IUPAC Name |
(1S)-2-chloro-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCREIYEGAGUDS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254949 | |
| Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloro-1-(4-fluorophenyl)ethanol | |
CAS RN |
126534-42-7 | |
| Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



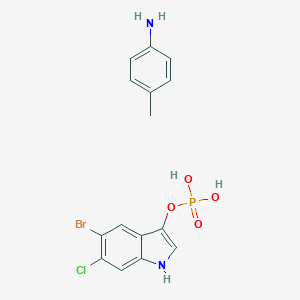
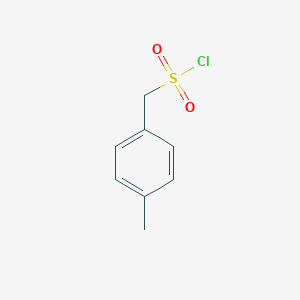

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

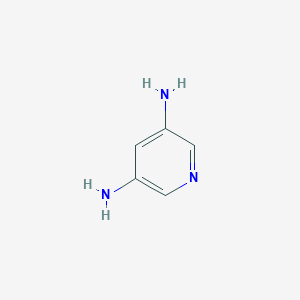
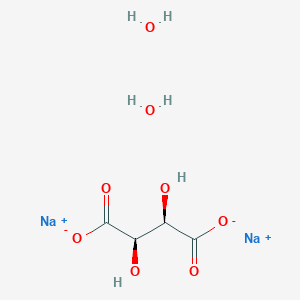
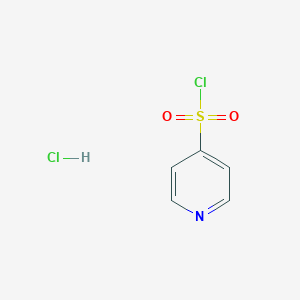
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

